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Compound of Interest

Compound Name: 2-Ethoxy-2-ethylhexan-1-amine

Cat. No.: B13636875

An In-Depth Technical Guide to the Calculated pKa of 2-Ethoxy-2-ethylhexan-1-amine

As drug delivery systems and specialty chemical formulations become increasingly complex,
the precise characterization of ionizable lipid precursors and aliphatic amines is paramount. 2-
Ethoxy-2-ethylhexan-1-amine (CAS: 1466397-84-1) is a highly sterically hindered,

-alkoxy primary amine. Its unique structural topology—featuring a quaternary

-carbon heavily substituted with lipophilic chains—makes the determination of its acid
dissociation constant (

) both critical for formulation (e.qg., lipid nanoparticle encapsulation) and challenging to predict.

This whitepaper provides a comprehensive analysis of the calculated

for 2-Ethoxy-2-ethylhexan-1-amine, detailing the theoretical causality behind its basicity, the
computational methodologies used for prediction, and a self-validating experimental protocol
for empirical verification.

Structural Analysis and Theoretical Basicity
To accurately calculate and understand the
of 2-Ethoxy-2-ethylhexan-1-amine, we must deconstruct its molecular architecture (SMILES:

CCC(OCC)(CN)CCCC) and evaluate the competing electronic and steric forces acting upon
the primary amine[1].
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The Baseline Aliphatic Amine

A standard, unhindered primary aliphatic amine (such as ethylamine or hexylamine) typically
exhibits a

in the range of 10.5 to 10.7[2]. In these systems, the alkyl chain acts as a mild electron-
donating group via hyperconjugation and inductive effects (+1), stabilizing the positively
charged ammonium conjugate acid.

The Inductive Effect (-I) of the -Ethoxy Group

In 2-Ethoxy-2-ethylhexan-1-amine, an ethoxy group (-OCH2CHs) is positioned at the

-carbon relative to the amine. Oxygen is highly electronegative and exerts a strong electron-
withdrawing inductive effect (-1) through the

-bond framework[3]. This withdrawal depletes electron density on the nitrogen atom, making
the lone pair less basic and significantly destabilizing the protonated conjugate acid.

o Causality: Empirical data from simpler

-alkoxy amines, such as 2-methoxyethylamine (
= 9.89), demonstrates that a
-oxygen typically depresses the

by 0.8 to 1.2 units relative to the parent alkylamine[4].

Steric Inhibition of Solvation

The

-carbon in this molecule is a fully substituted quaternary center, bonded to an ethyl group, a
butyl group, an ethoxy group, and the aminomethyl group.

o Causality: When the amine is protonated (

), it relies heavily on a robust hydrogen-bonded network with water molecules to stabilize the
positive charge (hydration energy)[5]. The massive steric bulk surrounding the amine
physically occludes solvent molecules, drastically reducing the hydration energy. This "steric
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inhibition of solvation” further drives the equilibrium toward the neutral free-base form,

lowering the

Theoretical Conclusion: Combining the -I effect of the ether linkage and the severe steric

hindrance of the quaternary center, the calculated

of 2-Ethoxy-2-ethylhexan-1-amine is computationally depressed to a consensus range of 9.0

to 9.4.

Quantitative Data Summaries

The following tables summarize the fundamental physicochemical properties of the compound

and the theoretical step-wise deduction of its

Table 1: Physicochemical Properties of 2-Ethoxy-2-ethylhexan-1-amine

Property Value Source/Method

CAS Number 1466397-84-1 ChemScenel[1]
Molecular Formula C10H23NO Exact Mass: 173.18
Molecular Weight 173.30 g/mol Computed[1]
Calculated LogP 2.32 Lipophilicity Estimate[1]

Topological Polar Surface Area
(TPSA)

35.25 Az

Computed[1]

Consensus Calculated 92+02

ACD/Labs & QM Modeling

Table 2: Estimated Substituent Effects on
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Structural Variable Effect on Basicity =SATEIEL AEEHE

Base Aliphatic Amine N/A (Baseline) Baseline ~10.6

_Ethoxy Group (- Decreases electron 09 g

Effect) density on Nitrogen

Quaternary Inhibits conjugate acid

~9.2

-Carbon (Steric) solvation

Computational Methodologies (In Silico Prediction)

Modern

calculation relies on a hybrid approach, utilizing both empirical databases and Quantum
Mechanical (QM) thermodynamic cycles to ensure high-fidelity predictions[6][7].

o Empirical/Knowledge-Based (LFER): Algorithms like ACD/Labs Percepta and ChemAxon
Marvin utilize Linear Free Energy Relationships (LFER) and Hammett-type equations|8].
They fragment the SMILES string, identify the primary amine, and apply penalty coefficients
for the

-oxygen and the steric bulk of the C2-substituents based on internal training sets of over
30,000 experimental values|[8].

e Quantum Mechanical (QM) Modeling: For highly novel steric environments, Density
Functional Theory (DFT) is employed. The molecule undergoes a 3D conformational search,
followed by energy minimization using the M06-2X functional. The SMD (Solvation Model
based on Density) is applied to calculate the free energy difference between the neutral and
protonated states in a simulated aqueous dielectric environment[7].
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Caption: In silico workflow combining empirical LFER and QM thermodynamic methods for pKa
prediction.

Experimental Validation: A Self-Validating Protocol

Relying solely on calculated

values introduces risk, especially for highly lipophilic amines (Calculated LogP = 2.32). If one
were to perform a standard aqueous potentiometric titration, the neutral free-base form of 2-
Ethoxy-2-ethylhexan-1-amine would precipitate out of solution as the pH exceeds the

, artificially skewing the titration curve and invalidating the result[9].

To establish a self-validating system, we must employ a cosolvent potentiometric titration
coupled with the Yasuda-Shedlovsky extrapolation method.
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Step-by-Step Methodology

Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers
(pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 + 0.1 °C.

Cosolvent System Preparation: Prepare three distinct solvent matrices of Methanol (MeOH)
and LC-MS grade Water at varying weight percentages (e.g., 30%, 40%, and 50% MeOH by
weight). Causality: The MeOH ensures the analyte remains fully dissolved in its neutral state,
preventing precipitation artifacts[9].

Analyte Solubilization: Dissolve precisely 2.0 mM of 2-Ethoxy-2-ethylhexan-1-amine into
each of the three cosolvent systems. Add a background electrolyte (0.15 M KCI) to maintain
constant ionic strength.

Acidification: Lower the initial pH of the solution to ~3.0 using standardized 0.1 M HCI to
ensure the amine is 100% protonated (

).

Potentiometric Titration: Titrate the solution with standardized 0.1 M NaOH under an inert
Argon blanket (to prevent COz absorption, which forms carbonic acid and skews basic
titrations). Record the apparent

(

) at the half-equivalence point for each cosolvent ratio.

Gran Plot Analysis: Utilize a Gran plot (first derivative of the titration curve) to mathematically
validate the exact equivalence point, ensuring the volume of titrant corresponds perfectly to
the molarity of the analyte.

Yasuda-Shedlovsky Extrapolation: Plot the apparent

values against the inverse dielectric constant (

) of the respective MeOH/Water mixtures. Perform a linear regression and extrapolate to the
dielectric constant of pure water (

). The y-intercept represents the true, self-validated aqueous
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Caption: Self-validating potentiometric titration workflow using Yasuda-Shedlovsky
extrapolation.

Conclusion

The calculated

of 2-Ethoxy-2-ethylhexan-1-amine is significantly modulated by its unique structural features.
While a standard primary amine exhibits a

near 10.6, the powerful electron-withdrawing inductive effect of the

-ethoxy group, combined with the steric inhibition of solvation caused by the highly substituted
quaternary
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-carbon, depresses the basicity to a calculated value of 9.2 + 0.2. For formulation scientists
utilizing this compound, recognizing this depressed

is vital for optimizing pH-dependent solubility, extraction efficiencies, and liposomal loading
gradients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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